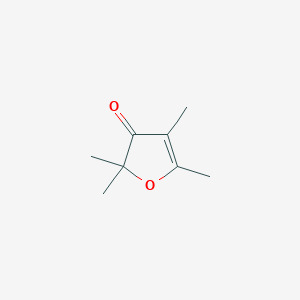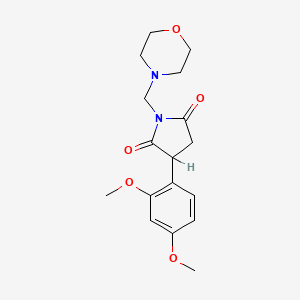![molecular formula C13H10S B14470759 Naphtho[2,1-b]thiophene, 1-methyl CAS No. 69736-21-6](/img/structure/B14470759.png)
Naphtho[2,1-b]thiophene, 1-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-b]thiophene, 1-methyl is an organic compound with the molecular formula C13H10S. It is a derivative of naphtho[2,1-b]thiophene, where a methyl group is attached to the first carbon atom. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]thiophene, 1-methyl typically involves the cyclization of naphthalene derivatives with sulfur-containing reagents. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a tricyclic structure with the desired thiophene ring.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[2,1-b]thiophene, 1-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, can introduce nitro groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives.
Aplicaciones Científicas De Investigación
Naphtho[2,1-b]thiophene, 1-methyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of naphtho[2,1-b]thiophene, 1-methyl involves its interaction with molecular targets through its aromatic and sulfur-containing structure. It can participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Naphtho[2,1-b]thiophene: The parent compound without the methyl group.
Benzo[b]naphtho[1,2-d]thiophene: A similar compound with an additional benzene ring fused to the thiophene structure.
Uniqueness: Naphtho[2,1-b]thiophene, 1-methyl is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and stability, making it more suitable for specific applications in organic electronics and pharmaceuticals .
Propiedades
Número CAS |
69736-21-6 |
|---|---|
Fórmula molecular |
C13H10S |
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
1-methylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3 |
Clave InChI |
WXEUSOFSFSDRLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)




![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)






